molecular formula C11H9NO B8620368 2-Benzylidene-3-oxobutanenitrile

2-Benzylidene-3-oxobutanenitrile

Cat. No.: B8620368
M. Wt: 171.19 g/mol
InChI Key: NDNOMPCENZPULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylidene-3-oxobutanenitrile is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-benzylidene-3-oxobutanenitrile

InChI

InChI=1S/C11H9NO/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-7H,1H3

InChI Key

NDNOMPCENZPULQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of 3-cyano-4-phenyl-3-buten-2-one dimethylketal, prepared in accordance with the procedure of Example 5 (5.0 g, 23 mmol) was suspended in 6N HCl (100 mL) and stirred at room temperature for 72 h1. Thin layer chromatographic analysis (SiO2, hexane-ethyl acetate 7:3) indicated nearly complete conversion of the ketal to the lower Rf ketone which had deposited along the bottom of the reaction flask as a yellow solid. The solid was purified by column chromatography (SiO2, hexane-ethyl acetate 9:1) and the desired fractions evaporated to give 1.5 g (38%) of 3-cyano-4-phenyl-3-buten-2-one, as colorless needles, mp 83°-84° C. (lit. 80°-81° C.2).
Name
3-cyano-4-phenyl-3-buten-2-one dimethylketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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